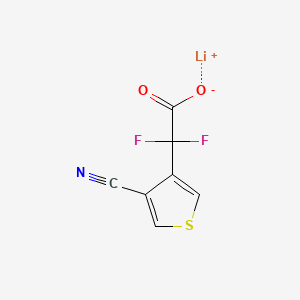
Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion coordinated with a 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate typically involves the reaction of 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate include other lithium salts of substituted thiophenes and difluoroacetates. Examples include:
- Lithium 2-(4-cyanothiophen-3-yl)-acetate
- Lithium 2-(4-cyanothiophen-3-yl)-2,2-dichloroacetate
Uniqueness
This compound is unique due to the presence of both the cyanothiophene and difluoroacetate moieties, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H2F2LiNO2S |
|---|---|
Molecular Weight |
209.1 g/mol |
IUPAC Name |
lithium;2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C7H3F2NO2S.Li/c8-7(9,6(11)12)5-3-13-2-4(5)1-10;/h2-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
XCMUMUDBRCXBTI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C(=CS1)C(C(=O)[O-])(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


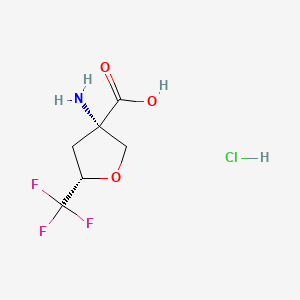
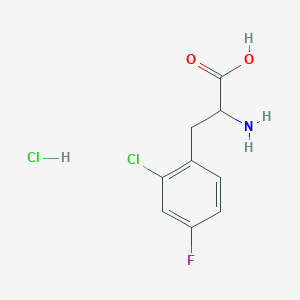
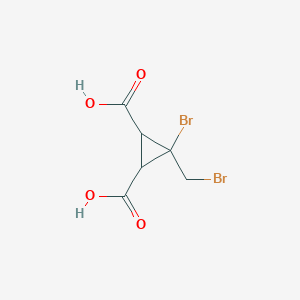
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
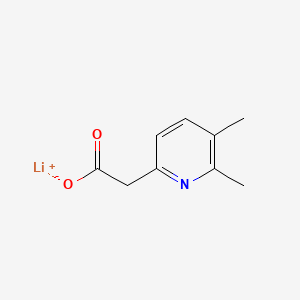
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)
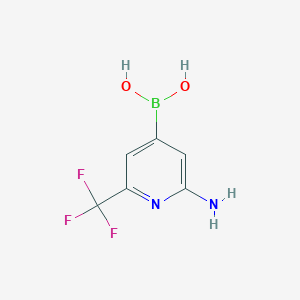
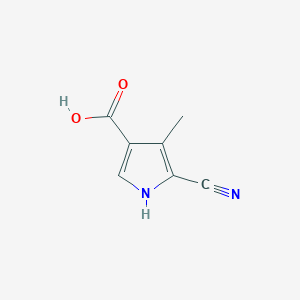
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
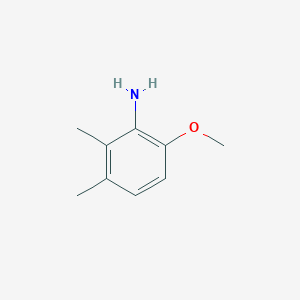
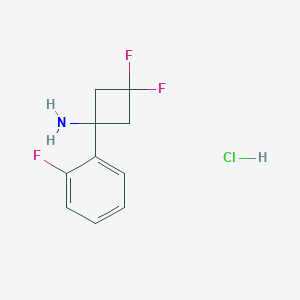
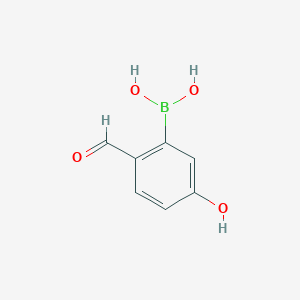
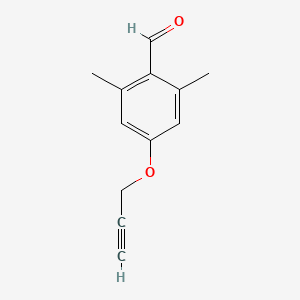
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
